molecular formula C12H18N2O2 B1340140 Tert-butyl N-[2-(pyridin-4-YL)ethyl]carbamate CAS No. 109573-05-9

Tert-butyl N-[2-(pyridin-4-YL)ethyl]carbamate

Cat. No.: B1340140
CAS No.: 109573-05-9
M. Wt: 222.28 g/mol
InChI Key: USCDBHWHNSBPSG-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(pyridin-4-YL)ethyl]carbamate is an organic compound with the molecular formula C12H18N2O2. It is a derivative of pyridine and is commonly used in organic synthesis and medicinal chemistry. The compound is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[2-(pyridin-4-YL)ethyl]carbamate typically involves the reaction of 2-(4-pyridyl)ethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:

2-(4-pyridyl)ethanol+tert-butyl chloroformate(2-Pyridin-4-yl-ethyl)carbamic acid tert-butyl ester\text{2-(4-pyridyl)ethanol} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 2-(4-pyridyl)ethanol+tert-butyl chloroformate→(2-Pyridin-4-yl-ethyl)carbamic acid tert-butyl ester

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-(pyridin-4-YL)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Tert-butyl N-[2-(pyridin-4-YL)ethyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl N-[2-(pyridin-4-YL)ethyl]carbamate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-pyridin-4-yl)carbamic acid tert-butyl ester
  • (2-Chloro-pyridin-4-yl)carbamic acid tert-butyl ester
  • (2-Iodo-pyridin-4-yl)carbamic acid tert-butyl ester

Uniqueness

Tert-butyl N-[2-(pyridin-4-YL)ethyl]carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

tert-butyl N-(2-pyridin-4-ylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-9-6-10-4-7-13-8-5-10/h4-5,7-8H,6,9H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCDBHWHNSBPSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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